molecular formula C13H14N4O3S B2992955 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one CAS No. 2185591-09-5

1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

Cat. No.: B2992955
CAS No.: 2185591-09-5
M. Wt: 306.34
InChI Key: ISNSBLYCAIFEOM-UHFFFAOYSA-N
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Description

1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid architecture combining an azetidinone ring, a 1,2,3-triazole group, and a phenylsulfonyl linker. The azetidinone (or 2-azetidinone) scaffold is a four-membered cyclic amide of profound significance in medicinal chemistry, best known as the core structural unit of all beta-lactam antibiotic families, including penicillins, cephalosporins, and carbapenems . Beyond its classic antibacterial role, the azetidinone motif is widely exploited in drug discovery for its metabolic stability and its presence in compounds exhibiting a diverse range of pharmacological activities, such as anticancer, anti-inflammatory, anti-TB, and enzyme inhibitory properties . The 1,2,3-triazole ring, incorporated via modern click chemistry approaches, serves as a stable bioisostere and a versatile linker that can enhance solubility and participate in key hydrogen bonding interactions with biological targets. This combination makes the compound a valuable intermediate or scaffold for researchers in medicinal chemistry. It is particularly useful for the design and synthesis of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and the development of potential enzyme inhibitors and targeted therapies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[3-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-10(18)11-3-2-4-13(7-11)21(19,20)16-8-12(9-16)17-14-5-6-15-17/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSBLYCAIFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: The azetidine ring can be reduced to form a corresponding amine.

  • Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Phenolic derivatives.

  • Reduction: Amines.

  • Substitution: Sulfonamide derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.

  • Medicine: The compound's structural features may be useful in drug design, targeting specific biological pathways.

  • Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The substituents on the phenyl ring and heterocyclic systems significantly influence biological activity. For example:

  • 1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h) : The dichlorophenyl group enhances antifungal activity by improving hydrophobic interactions with fungal CYP51 enzymes, as demonstrated in Candida albicans assays .
  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: The thioether linkage and difluorophenyl group increase metabolic stability compared to sulfonyl analogs, though at the cost of reduced solubility .

Azetidine vs. Piperidine/Pyrrolidine Derivatives

  • 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5) : The extended propan-1-one chain enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Solubility Trends
Target Compound C₁₄H₁₅N₅O₃S 333.37 Sulfonyl, azetidine, triazole Not reported Moderate (polar solvents)
1-(2,4-Dichlorophenyl)-2-(2H-triazol-2-yl)ethanone (9h) C₁₀H₈Cl₂N₃O 257.10 Dichlorophenyl, triazole Not reported Low (lipophilic solvents)
QD10 (Histamine H3 ligand) C₂₈H₂₉N₃O₂ 439.56 Piperazine, benzoyl 148.4–151.4 Low (requires DMSO)
2-(1H-Benzodiazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one C₁₆H₂₁N₃O₃S 335.40 Sulfonyl, benzodiazolyl Not reported High (aqueous buffers)

Structural and Conformational Analysis

  • Crystallography : SHELX software () has been pivotal in resolving triazole-azetidine conformations. The target compound’s rigid azetidine ring likely restricts rotational freedom, favoring entropy-driven binding .
  • NMR Complexity : Broad signals in triazole-containing compounds () suggest slow conformational exchange, necessitating computational modeling for accurate structure-activity analysis .

Biological Activity

The compound 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic molecule notable for its potential biological activities. This compound incorporates a triazole moiety, which is widely recognized for its pharmacological properties, including antimicrobial and anticancer effects. The presence of a sulfonamide group further enhances its bioactivity by improving solubility and bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C13H14N4O3S
  • Molecular Weight : Approximately 306.34 g/mol

Structural Features

The compound features:

  • A triazole ring , which is known for various biological activities.
  • An azetidine ring , contributing to the compound's structural diversity.
  • A sulfonamide group , enhancing its pharmacological profile.

Antimicrobial Activity

Triazoles are known to exhibit significant antimicrobial properties. The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways in microorganisms. Studies have shown that similar compounds can effectively target bacterial infections, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Antifungal Properties

The triazole moiety is also recognized for its antifungal activity. Compounds with triazole rings have been effective against various fungal pathogens, making this compound a candidate for antifungal drug development.

Anticancer Activity

Research indicates that triazole-containing compounds can inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Preliminary studies suggest that this compound may exhibit similar anticancer properties.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors on cell membranes, influencing cellular responses.
  • DNA Interaction : Potential interactions with DNA could alter gene expression and cellular functions.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Effectiveness : Research has demonstrated that triazole derivatives exhibit MIC (Minimum Inhibitory Concentration) values in the range of 0.5 to 4 µg/mL against various bacterial strains .
  • Antifungal Activity : Triazole compounds have shown effectiveness against Candida albicans and Aspergillus flavus, with MIC values reported between 0.5 and 8 µg/mL .
  • Anticancer Studies : In vitro studies have indicated that certain triazole derivatives can reduce the viability of cancer cells by more than 50% at concentrations as low as 10 µM .

Data Tables

Biological ActivityMIC (µg/mL)Reference
S. aureus0.5
E. coli2
C. albicans0.5
Cancer Cell Viability Reduction (%)>50% at 10 µM

Q & A

Q. Q1. What are the optimized synthetic routes for preparing 1-(3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Reaction Steps :
    • Sulfonylation : React azetidine derivatives with sulfonyl chlorides under anhydrous conditions. For example, demonstrates using DCE:TFE (1:1) as a solvent system at 40°C with mCPBA as an oxidizing agent to form sulfonamide intermediates .
    • Triazole Incorporation : Utilize click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution to introduce the triazole moiety.
  • Critical Parameters :
    • Solvent Polarity : Polar aprotic solvents (e.g., DCE:TFE) enhance sulfonylation efficiency by stabilizing charged intermediates .
    • Temperature Control : Lower temperatures (≤40°C) minimize side reactions like sulfone overoxidation .
    • Purification : Flash chromatography with gradients of ethyl acetate/dichloromethane (e.g., 1:20) isolates the product with ≥95% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound, particularly the azetidine-triazole-sulfonyl linkage?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Look for characteristic azetidine protons (δ 3.5–4.5 ppm, multiplet) and triazole aromatic protons (δ 7.8–8.2 ppm) .
  • ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~110–120 ppm and ketone carbonyl (C=O) at ~200 ppm .
    2. Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
    3. X-ray Crystallography : For absolute confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement (see for analogous sulfonyl-pyrazole structures) .

Advanced Research Questions

Q. Q3. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer :

  • DFT Workflow :
    • Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to minimize energy.
    • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. highlights FMO analysis for sulfonyl-triazole systems, showing electron-withdrawing effects of the sulfonyl group .
    • Molecular Electrostatic Potential (MEP) : Maps identify regions prone to electrophilic attacks (e.g., triazole nitrogen atoms) .
  • Software : Gaussian 16 or ORCA for simulations; VMD for visualization.

Q. Q4. How can contradictory biological activity data across studies be resolved?

Methodological Answer :

  • Case Study : If one study reports kinase inhibition while another shows no activity:
    • Reproducibility Checks :
  • Validate assay conditions (e.g., ATP concentration, pH) and compound purity (HPLC ≥95%) .
    2. Structural Analog Comparison : Compare with ’s benzofuran-trimethoxyphenyl analogs to identify substituent effects on bioactivity .
    3. Molecular Docking : Simulate binding modes with target kinases (e.g., EGFR) using AutoDock Vina. Adjust protonation states of triazole (pH-dependent) to match physiological conditions .

Q. Q5. What safety protocols are critical when handling this compound in biological assays?

Methodological Answer :

  • Hazard Mitigation :
    • PPE : Nitrile gloves, lab coats, and goggles ( cites skin/eye irritation risks) .
    • Ventilation : Use fume hoods to avoid inhalation of fine powders (STOT category 3 respiratory hazard) .
    • Waste Disposal : Neutralize acidic/basic byproducts before disposal ( recommends professional waste management) .

Q. Q6. How can researchers design SAR studies to optimize the azetidine-sulfonyl pharmacophore?

Methodological Answer :

  • SAR Variables :
    • Azetidine Substitution : Introduce methyl or fluorine groups to modulate ring strain and solubility ( shows azetidine derivatives with Cl/F substituents enhance target affinity) .
    • Sulfonyl Modifications : Replace sulfonyl with sulfonamide or sulfonic acid groups to alter polarity (see for sulfonyl-phenyl interactions in crystallography) .
  • Biological Testing : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo models.

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